molecular formula C9H7ClF3NO2S B3022139 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid CAS No. 1016845-67-2

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid

Cat. No. B3022139
CAS RN: 1016845-67-2
M. Wt: 285.67 g/mol
InChI Key: VYNVKOASFFETBR-UHFFFAOYSA-N
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Description

“2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid” is a chemical compound that is likely to be a derivative of 2-Chloro-5-(trifluoromethyl)pyridine . This parent compound, 2-Chloro-5-(trifluoromethyl)pyridine, is a chloro (trifluoromethyl) pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . One method of synthesis involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(trifluoromethyl)pyridine, the parent compound, includes a pyridine ring with a chlorine atom and a trifluoromethyl group attached . The exact structure of “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid” is not available in the retrieved sources.


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines are diverse and depend on the specific compound and reaction conditions . For instance, 2-chloro-5-(trifluoromethyl)pyridine can be obtained in good yield via a simple one-step reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyridine, the parent compound, include a molecular weight of 181.54, and a density of 1.417 g/mL at 25 °C .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with 2-Chloro-5-(trifluoromethyl)pyridine, the parent compound, include skin and eye irritation, and respiratory system irritation . It’s classified as a combustible solid .

Future Directions

Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2S/c1-4(8(15)16)17-7-6(10)2-5(3-14-7)9(11,12)13/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNVKOASFFETBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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